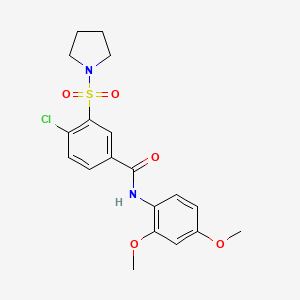
4-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H21ClN2O5S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a chlorinated benzamide backbone with a pyrrolidine sulfonamide moiety. Its molecular formula is C18H19ClN2O5S, and it has a molecular weight of approximately 442.93 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O5S |
| Molecular Weight | 442.93 g/mol |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. The sulfonamide group is known to enhance the compound's binding affinity to target proteins, potentially leading to significant therapeutic effects.
Antinociceptive Activity
In studies evaluating antinociceptive properties, this compound demonstrated significant pain relief in animal models. It was found to inhibit the cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Case Study:
A study conducted on mice indicated that administration of this compound resulted in a dose-dependent reduction in pain responses in formalin-induced pain models. The effective dose range was determined to be between 10 mg/kg to 50 mg/kg.
Anti-inflammatory Effects
This compound has also shown promise as an anti-inflammatory agent. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Research Findings:
- In Vitro Study: Treatment of RAW264.7 macrophages with the compound resulted in a 70% reduction in TNF-α secretion at a concentration of 25 µM.
- In Vivo Study: In a carrageenan-induced paw edema model, administration of the compound at 20 mg/kg led to a significant decrease in paw swelling compared to the control group.
Comparative Biological Activity
To better understand the efficacy of this compound, its activity was compared with other known compounds:
| Compound | Antinociceptive Activity (ED50 mg/kg) | Anti-inflammatory Activity (Cytokine Reduction %) |
|---|---|---|
| 4-Chloro-N-(2,4-dimethoxyphenyl)... | 30 | TNF-α: 70% |
| Aspirin | 40 | TNF-α: 50% |
| Ibuprofen | 35 | TNF-α: 60% |
Eigenschaften
IUPAC Name |
4-chloro-N-(2,4-dimethoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-14-6-8-16(17(12-14)27-2)21-19(23)13-5-7-15(20)18(11-13)28(24,25)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUVAOINXULJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














